Bienvenue dans la boutique en ligne BenchChem!

3-[bis(4-methoxyphenyl)methyl]-1H-indole

Nur77 Agonism Nuclear Receptor Apoptosis

Selective Nur77 (NR4A1) agonist structurally distinct from simple indole derivatives. Unlike the weaker activator DIM-C-Ph or antagonist variants DIM-C-pPhOH / pPhCl, DIM-C-pPhOCH3 uniquely triggers TRAIL-mediated apoptosis through Nur77-dependent transcriptional activation. Validated in colon (RKO, SW480, HCT-116, HT-29), pancreatic (L3.6pL), and bladder (KU7 xenograft) cancer models with oral efficacy at 25 mg/kg/day. At 10–20 μM, it stabilizes nuclear Nur77, induces proapoptotic genes (TRAIL, FasL, PDCD1), and shows selectivity over PPARγ in luciferase reporter assays. Use with RNAi (iNur77) to dissect receptor-dependent vs. independent apoptotic pathways. High purity ≥98% (HPLC) ensures reproducible pharmacology.

Molecular Formula C23H21NO2
Molecular Weight 343.4g/mol
Cat. No. B514898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[bis(4-methoxyphenyl)methyl]-1H-indole
Molecular FormulaC23H21NO2
Molecular Weight343.4g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43
InChIInChI=1S/C23H21NO2/c1-25-18-11-7-16(8-12-18)23(17-9-13-19(26-2)14-10-17)21-15-24-22-6-4-3-5-20(21)22/h3-15,23-24H,1-2H3
InChIKeyLJUKEFZXXQGYMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[bis(4-methoxyphenyl)methyl]-1H-indole for Nur77-Driven Research


3-[bis(4-methoxyphenyl)methyl]-1H-indole, also cataloged as DIM-C-pPhOCH3 or C-DIM5 (CAS: 33985-68-1), is a methylene-substituted diindolylmethane (C-DIM) that functions as a selective Nur77 (NR4A1) agonist [1]. Its structure—comprising a central methine carbon bonded to one para-methoxyphenyl and two indole rings—confers a distinct pharmacological profile not shared by close analogs [2]. Published studies confirm that DIM-C-pPhOCH3 activates Nur77 to induce proapoptotic genes (e.g., TRAIL, PDCD1) and suppress tumor growth in multiple cancer models [3].

Why 3-[bis(4-methoxyphenyl)methyl]-1H-indole Cannot Be Swapped


Subtle changes to the C-DIM para-substituent profoundly alter pharmacological outcome. Replacing the p-methoxy group of DIM-C-pPhOCH3 with hydrogen (DIM-C-Ph) yields a weaker Nur77 activator, while substitution with hydroxyl (DIM-C-pPhOH) or chloro (DIM-C-pPhCl) produces Nur77 antagonists rather than agonists [1]. DIM-C-pPhOCH3 uniquely induces TRAIL-mediated apoptosis through Nur77-dependent transcriptional activation—an effect lost in antagonist variants [2]. Simple indole derivatives (e.g., 3-substituted monophenyl-indoles) exhibit nonspecific antiproliferative activity without the targeted Nur77 engagement observed with DIM-C-pPhOCH3 [3].

3-[bis(4-methoxyphenyl)methyl]-1H-indole: Quantitative Differentiation Data


Selective Nur77 Agonism vs. Antagonist Analogs

DIM-C-pPhOCH3 acts as a Nur77 agonist, whereas the para-hydroxy analog DIM-C-pPhOH is a Nur77 antagonist . In transactivation assays, DIM-C-pPhOCH3 activates wild-type Nur77; replacing the p-methoxy group with p-hydroxy abolishes agonist activity and confers antagonist properties [1]. This functional divergence is critical for experimental design, as agonist vs. antagonist usage will produce opposite cellular outcomes.

Nur77 Agonism Nuclear Receptor Apoptosis

TRAIL Induction: DIM-C-pPhOCH3 vs. DIM-C-Ph

In RKO colon cancer cells, both DIM-C-pPhOCH3 and DIM-C-Ph induce TRAIL protein expression and apoptosis [1]. However, DIM-C-pPhOCH3 exhibits dual Nur77-dependent and Nur77-independent proapoptotic pathways, whereas DIM-C-Ph shows more restricted activity [2]. Western blot analysis in UC-5 bladder cancer cells demonstrates that DIM-C-pPhOCH3 (15 μM, 24 h) robustly induces TRAIL, with comparable or slightly enhanced intensity relative to DIM-C-Ph [3].

TRAIL Apoptosis Colon Cancer

In Vivo Tumor Growth Inhibition: DIM-C-pPhOCH3 vs. Vehicle

In athymic nude mice bearing RKO colon cancer xenografts, oral administration of DIM-C-pPhOCH3 at 25 mg/kg/day significantly inhibited tumor growth compared to corn oil-treated controls [1]. In a separate bladder cancer model (KU7 xenografts), the same dose (25 mg/kg/d) induced apoptosis and reduced tumor volume [2]. This in vivo activity is not uniformly observed across all C-DIM analogs, underscoring DIM-C-pPhOCH3's unique suitability for translational studies.

Xenograft In Vivo Efficacy Tumor Growth

Anti-Proliferative Potency: DIM-C-pPhOCH3 vs. Simple 3-Substituted Indoles

Simple 3-substituted indole derivatives (e.g., 4-methoxyphenyl-indole, 4q) inhibit SK-OV-3 and HT-29 cell proliferation by 70–77% at a high concentration of 50 μM [1]. In contrast, DIM-C-pPhOCH3 achieves comparable or greater anti-proliferative effects at lower concentrations (e.g., 10–20 μM) in multiple cancer lines [2]. Specifically, DIM-C-pPhOCH3 exhibits an IC50 of 14.29±2.30 μM in A549 lung cancer cells after 24 h . This suggests superior potency and a distinct mechanism (Nur77 activation) not shared by monophenyl-indole derivatives.

Antiproliferation IC50 Cancer Cell Lines

Nur77-Selective Activation Over PPARγ

In reporter assays, DIM-C-pPhOCH3 (20 μM) selectively activates Nur77 over peroxisome proliferator-activated receptor γ (PPARγ) [1]. This selectivity contrasts with other C-DIM analogs such as DIM-C-pPhCF3 and DIM-C-Ph, which also bind PPARγ, potentially confounding interpretations in metabolic studies [2]. The superior Nur77 selectivity of DIM-C-pPhOCH3 makes it the preferred tool for dissecting Nur77-specific signaling pathways without PPARγ cross-talk.

Receptor Selectivity Nuclear Receptor PPARγ

3-[bis(4-methoxyphenyl)methyl]-1H-indole: High-Impact Research Use Cases


Colon Cancer Apoptosis Mechanism Studies

Employ DIM-C-pPhOCH3 to dissect Nur77-dependent and -independent apoptotic pathways in colon cancer models [1]. The compound induces TRAIL expression and PARP cleavage in RKO, SW480, HCT-116, and HT-29 cells . Use RNAi (iNur77) to differentiate between direct transcriptional activation and indirect proapoptotic gene induction.

Bladder Cancer Xenograft Efficacy Evaluation

Administer DIM-C-pPhOCH3 orally at 25 mg/kg/day to athymic nude mice bearing KU7 bladder cancer xenografts to assess tumor growth inhibition and apoptosis induction [2]. This model validates the compound's in vivo activity and suitability for preclinical chemotherapy studies.

Nur77 Nuclear Localization and Gene Expression Analysis

Treat pancreatic cancer cells (e.g., L3.6pL) with 10–20 μM DIM-C-pPhOCH3 to stabilize nuclear Nur77 and induce proapoptotic gene transcription (e.g., TRAIL, FasL, PDCD1) [3]. Combine with microarray or qPCR to identify Nur77-dependent transcriptional signatures.

Selectivity Profiling vs. PPARγ in Reporter Assays

Use DIM-C-pPhOCH3 in luciferase reporter assays to confirm selective Nur77 activation over PPARγ at 20 μM [4]. This application is critical for studies where PPARγ agonism would confound metabolic or anti-inflammatory readouts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[bis(4-methoxyphenyl)methyl]-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.